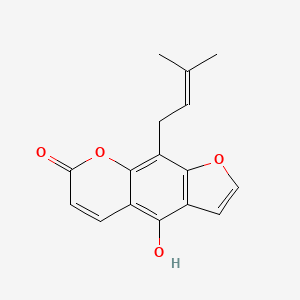![molecular formula C14H15NO3 B1368196 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 883546-27-8](/img/structure/B1368196.png)
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol This compound is characterized by the presence of a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group
Preparation Methods
The synthesis of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2-bromoethylamine.
Formation of Intermediate: The first step involves the reaction of 3-methoxyphenol with 2-bromoethylamine to form 2-(3-methoxyphenoxy)ethylamine.
Cyclization: The intermediate is then subjected to cyclization with a suitable reagent to form the pyrrole ring.
Formylation: Finally, the pyrrole derivative is formylated using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.
Chemical Reactions Analysis
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways, is ongoing.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
1-[2-(3-Hydroxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative is more polar and may have different solubility and reactivity properties.
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-methanol: The alcohol derivative can participate in different types of chemical reactions compared to the aldehyde.
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-5-2-6-14(10-13)18-9-8-15-7-3-4-12(15)11-16/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJCAASKQBTHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
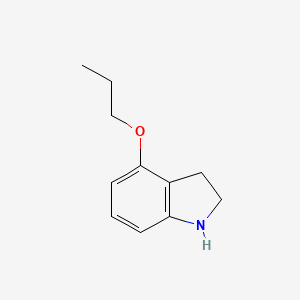
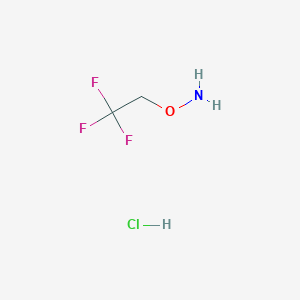
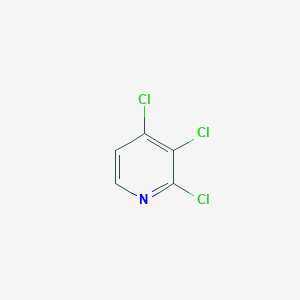
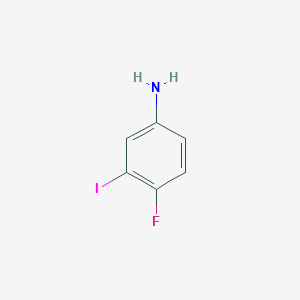
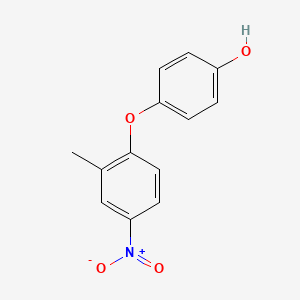
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
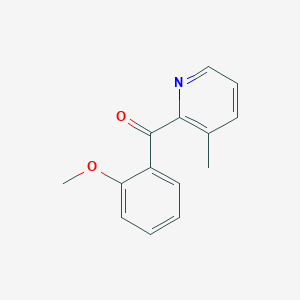
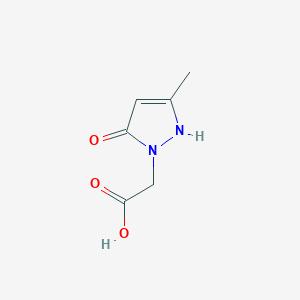
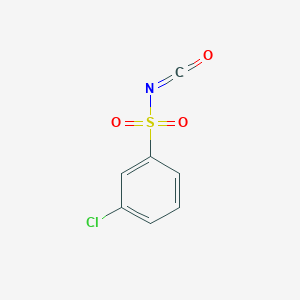
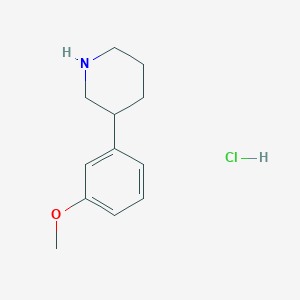
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)

